molecular formula C14H12N2O2 B5593642 1-(2-furyl)-3-hydroxy-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile

1-(2-furyl)-3-hydroxy-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile

Cat. No.: B5593642
M. Wt: 240.26 g/mol
InChI Key: RLIFBXXCDPXVTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-furyl)-3-hydroxy-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is a useful research compound. Its molecular formula is C14H12N2O2 and its molecular weight is 240.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 240.089877630 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Insights from 8-Hydroxyquinoline Derivatives

8-Hydroxyquinoline (8-HQ) Derivatives

8-HQ and its derivatives have been recognized for their significant biological activities and are under exploration to develop potent, target-based drug molecules for treating several life-threatening diseases, including anti-cancer, HIV, neurodegenerative disorders, etc. The metal chelation properties make these compounds promising drug candidates for various diseases (Gupta et al., 2021).

Tetrahydroisoquinoline in Therapeutics

Tetrahydroisoquinoline (THIQ) Derivatives

THIQ is considered a 'privileged scaffold' in nature. The US FDA approval of trabectedin for the treatment of soft tissue sarcomas highlights the anticancer potential of fused THIQs. They also show promise for treating various infectious diseases and could be developed as a novel class of drugs with unique mechanisms of action (Singh & Shah, 2017).

Hydrogen Atom Transfer in Solvent Wire Clusters

Excited State Hydrogen Atom Transfer

Investigations into solvent 'wire' clusters attached to aromatic 'scaffold' molecules like 7-hydroxyquinoline (7HQ) provide insights into the excited-state hydrogen atom transfer reactions. These studies are relevant for understanding the photophysical properties of scaffold molecules and could influence the design of photoactive drugs (Manca et al., 2005).

Isoquinoline Derivatives in Modern Therapeutics

Isoquinoline Derivatives

The pharmacological importance of isoquinoline derivatives in modern therapeutics has been highlighted, showing their potential against a wide range of diseases, including fungal, Parkinsonism, tuberculosis, tumor, glaucoma, Alzheimer’s disease, viral, bacterial, diabetic, and malarial conditions (Danao et al., 2021).

Properties

IUPAC Name

1-(furan-2-yl)-3-oxo-5,6,7,8-tetrahydro-2H-isoquinoline-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c15-8-11-9-4-1-2-5-10(9)13(16-14(11)17)12-6-3-7-18-12/h3,6-7H,1-2,4-5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIFBXXCDPXVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(NC(=O)C(=C2C1)C#N)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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